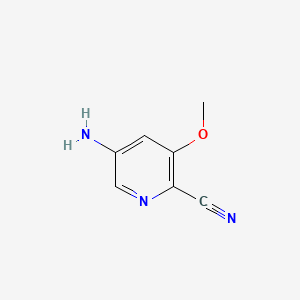

2-Fluoro-4-biphenylboronic acid, pinacol ester

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "2-Fluoro-4-biphenylboronic acid, pinacol ester" is a chemical of interest in the field of organic synthesis and radiochemistry. It is a derivative of arylboronic acid, where the boronic acid moiety is protected by a pinacol ester. This compound is particularly relevant in cross-coupling reactions and has potential applications in the development of radiotracers for positron emission tomography (PET) imaging.

Synthesis Analysis

A novel method for synthesizing arylboronic acid pinacol esters, including derivatives like "2-Fluoro-4-biphenylboronic acid, pinacol ester," has been developed using a palladium- or iron-catalyzed cross-coupling reaction. This process involves the reaction of aryl fluorides with bis(pinacolato)diboron (B2pin2) in the presence of lithium hexamethyldisilazide (LiHMDS). The method is notable for its compatibility with various functional groups and does not require an external ligand for high conversion efficiency .

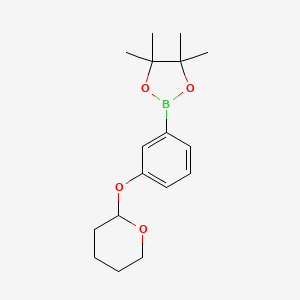

Molecular Structure Analysis

The molecular structure of "2-Fluoro-4-biphenylboronic acid, pinacol ester" consists of a biphenyl core with a fluorine atom and a boronic acid esterified with pinacol. The presence of the fluorine atom and the boronic ester group are crucial for the subsequent chemical reactions and applications of this compound.

Chemical Reactions Analysis

The compound is used in various chemical reactions, including the Cu-catalyzed stereoselective borylation of gem-difluoroalkenes to form (Z)-fluorinated alkenylboronic acid pinacol esters . Additionally, it serves as a model compound in the study of transition-metal-mediated radiofluorination reactions. The addition of pyridine to the reaction medium has been shown to significantly increase the radiofluorination yields of aryl pinacol boronates, with the "2-Fluoro-4-biphenylboronic acid, pinacol ester" being specifically mentioned as benefiting from this effect .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of "2-Fluoro-4-biphenylboronic acid, pinacol ester" are not detailed in the provided papers, the general properties of arylboronic acid pinacol esters can be inferred. These compounds are typically solid at room temperature and are known for their stability in air, which makes them suitable for various chemical transformations. The pinacol ester group protects the boronic acid from premature reactions, and the fluorine atom on the biphenyl ring can influence the reactivity and electronic properties of the molecule.

Aplicaciones Científicas De Investigación

Fluoride Ion Sensing

One study focused on the use of organoboron compounds, including pinacol esters of phenylboronic acid, as Lewis acid receptors for fluoride ions. These compounds were integrated into polymer membrane electrodes, showcasing their potential in selective fluoride ion sensing. The research highlighted the complexation of fluoride ions with boronic esters, indicating their usefulness in developing sensitive and selective fluoride sensors (Jańczyk et al., 2012).

Synthesis of Arylboronic Esters

Another application involves the synthesis of arylboronic acid pinacol esters through nickel-catalyzed borylation of polyfluoroarenes. This process entails C-F bond activation and transmetalation, converting various partially fluorinated arenes into their corresponding boronate esters. This method demonstrates the compound's versatility as a building block in organic synthesis, facilitating the preparation of multifluoroarenes as synthesis intermediates (Zhou et al., 2016).

Radiofluorination and PET Imaging

Further, the compound has been explored in the context of transition-metal-mediated radiofluorination, with studies improving radiolabeling yields of pinacol esters of arylboronic acids. The addition of pyridine to the reaction medium was shown to significantly enhance radiofluorination yields, underpinning the compound's potential in developing clinically relevant radiotracers for positron emission tomography (PET) imaging (Antuganov et al., 2017).

Defluoroborylation for Functionalized Arenes

The Ni/Cu-catalyzed transformation of fluoroarenes into arylboronic acid pinacol esters through C-F bond cleavage has also been documented. This process underscores the synthetic utility of the compound by facilitating the conversion of fluoroarene to diverse functionalized arenes, showcasing a method for broadening the scope of compounds accessible for pharmaceutical and material sciences (Niwa et al., 2015).

Material Science Applications

Moreover, studies have shown the compound's role in the synthesis of H2O2-cleavable poly(ester-amide)s, demonstrating its utility in the development of potential H2O2-responsive delivery vehicles. This highlights its application in materials science, particularly in creating smart materials for controlled release systems (Cui et al., 2017).

Mecanismo De Acción

Target of Action

Boronic esters, such as this compound, are generally used in metal-catalyzed c-c bond formation reactions like the suzuki–miyaura reaction .

Mode of Action

Boronic esters are known to interact with their targets through the formation of covalent bonds, which can lead to changes in the target’s structure and function .

Pharmacokinetics

It’s known that the compound is a solid at room temperature, and it’s recommended to be stored at 4°c . Its predicted melting point is 125.32°C, and its predicted boiling point is 391.36°C at 760 mmHg . These properties may influence its bioavailability and stability in a biological system.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, temperature can affect its physical state and stability . Furthermore, the presence of other chemicals or substances in the environment may also influence its reactivity and efficacy.

Propiedades

IUPAC Name |

2-(3-fluoro-4-phenylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20BFO2/c1-17(2)18(3,4)22-19(21-17)14-10-11-15(16(20)12-14)13-8-6-5-7-9-13/h5-12H,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGXPMMGBQKEWBI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C3=CC=CC=C3)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20BFO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50620176 |

Source

|

| Record name | 2-(2-Fluoro[1,1'-biphenyl]-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50620176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Fluoro-4-biphenylboronic acid, pinacol ester | |

CAS RN |

269410-15-3 |

Source

|

| Record name | 2-(2-Fluoro[1,1'-biphenyl]-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50620176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[3-(5-Amino-3-tert-butyl-pyrazol-1-yl)-phenyl]-methanol](/img/structure/B1343037.png)

![8-Bromo-2H-benzo[B][1,4]oxazin-3(4H)-one](/img/structure/B1343041.png)

![8-Bromo-6-fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B1343042.png)